molecular formula C38H50N4O8S2 B12040943 5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid CAS No. 21528-59-6

5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid

Cat. No.: B12040943
CAS No.: 21528-59-6
M. Wt: 755.0 g/mol
InChI Key: ULTXWIVRRSDWDO-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a heptadecyl (C17H35) chain at position 3, an (E)-configured diazenyl group linking to a 4-sulfophenyl moiety at position 4, and a ketone at position 5. The pyrazole is further attached to a 2-phenoxybenzenesulfonic acid group, resulting in two sulfonic acid (-SO3H) substituents. Applications may include surfactants, dyes, or specialty chemicals, inferred from structurally related compounds .

Properties

CAS No.

21528-59-6

Molecular Formula

C38H50N4O8S2

Molecular Weight

755.0 g/mol

IUPAC Name

5-[3-heptadecyl-5-oxo-4-[(4-sulfophenyl)diazenyl]-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C38H50N4O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34-37(40-39-30-23-26-33(27-24-30)51(44,45)46)38(43)42(41-34)31-25-28-35(36(29-31)52(47,48)49)50-32-20-17-16-18-21-32/h16-18,20-21,23-29,37H,2-15,19,22H2,1H3,(H,44,45,46)(H,47,48,49)

InChI Key

ULTXWIVRRSDWDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Heptadecyl Hydrazine Preparation

Heptadecyl hydrazine is prepared by nucleophilic substitution of 1-bromoheptadecane with hydrazine hydrate in ethanol under reflux (48–72 hours). The long alkyl chain introduces hydrophobicity, necessitating polar aprotic solvents like dimethylformamide (DMF) to enhance solubility.

Cyclocondensation Reaction

The hydrazine reacts with ethyl acetoacetate in acidic conditions (HCl, 60°C) to form 3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazole. The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by the hydrazine’s terminal amine.

Reaction Conditions

ParameterValue
SolventEthanol/Water (3:1)
Temperature60°C
Catalyst10% HCl
Reaction Time6–8 hours
Yield72–78%

Diazotization and Azo Coupling

The diazenyl group is introduced via diazotization of 4-aminobenzenesulfonic acid, followed by coupling with the pyrazolone intermediate. This step is critical for establishing the azo linkage’s (E)-configuration.

Diazonium Salt Formation

4-Aminobenzenesulfonic acid is diazotized using sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C. The unstable diazonium salt is stabilized by maintaining pH < 1.5 and immediate use in the coupling step.

Diazotization Protocol

ComponentQuantity
4-Aminobenzenesulfonic Acid1.0 equiv (10 mmol)
NaNO₂1.1 equiv
HCl (conc.)3.0 equiv
Temperature0–5°C
Reaction Time30 minutes

Azo Coupling Reaction

The pyrazolone intermediate is coupled with the diazonium salt under pH-controlled conditions. US4395264A specifies sequential base additions:

  • Strong Base (NaOH/KOH): Adjust pH to 1.0–4.0 to initiate coupling.

  • Weak Base (NaHCO₃/NaOAc): Raise pH to 5.0–7.0 to complete the reaction, minimizing side products.

Optimized Conditions

ParameterValue
SolventWater/Ethanol (4:1)
Temperature5–10°C
pH Range1.0 → 6.5 (stepwise)
Reaction Time2–3 hours
Yield65–70%

The (E)-configuration of the azo bond is favored under these conditions, as confirmed by UV-Vis spectroscopy (λmax = 420–450 nm).

StepConditionsYield
SulfonationH₂SO₄/SO₃, 80°C, 4h85%
Phenoxy SubstitutionK₂CO₃, DMF, 120°C, 8h78%

Final Assembly and Purification

The phenoxybenzenesulfonic acid derivative is coupled to the azo-pyrazolone intermediate via a Suzuki-Miyaura cross-coupling or nucleophilic substitution. VulcanChem reports using palladium catalysis for this step, though specifics are proprietary.

Coupling Reaction

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNaHCO₃
SolventToluene/Ethanol (3:1)
Temperature80°C
Reaction Time12 hours
Yield60–65%

Purification

Crude product is purified via recrystallization from methanol/water (1:2) or column chromatography (SiO₂, ethyl acetate/hexane gradient). Analytical HPLC confirms >95% purity.

Challenges and Optimization Strategies

  • Diazonium Stability: Low temperatures (0–5°C) and acidic pH prevent diazonium salt decomposition.

  • Solubility Issues: The heptadecyl chain necessitates solvent mixtures (e.g., DMF/water) to dissolve intermediates.

  • Regioselectivity: Electron-withdrawing sulfonic acid groups direct coupling to the para position, minimizing isomer formation .

Chemical Reactions Analysis

Azo Group Reduction

The diazenyl (-N=N-) bond in this compound undergoes reductive cleavage under specific conditions. This reaction is critical for environmental degradation studies and toxicological assessments of azo dyes.

Key Findings:

  • Reduction Mechanism :
    Azo bonds are reduced via a two-electron transfer process, typically mediated by sodium dithionite (Na₂S₂O₄) or microbial action, yielding aromatic amines . For this compound, reduction would produce:

    • 4-sulfophenylamine (from the diazenyl-linked benzene ring).

    • 5-amino-3-heptadecyl-4,5-dihydro-1H-pyrazol-1-yl-benzenesulfonic acid (from the pyrazole moiety).

  • Conditions :

    ReductantMediumTemperatureReaction Time
    Na₂S₂O₄Aqueous (pH 7–9)25–50°C1–2 hours

Sulfonate Group Reactivity

The two sulfonic acid groups (-SO₃H) dominate the compound’s acid-base behavior and salt-forming tendencies.

Key Findings:

  • Salt Formation :
    Reacts with alkali or alkaline earth metals to form stable sulfonate salts. Examples include:

    • Sodium salt : Produced via neutralization with NaOH .

    • Calcium salt : Forms in the presence of Ca²⁺ ions .

  • Ion Exchange :
    The sulfonate groups participate in ion-exchange processes, such as binding to cationic surfactants or metal ions in wastewater treatment applications .

Pyrazole Ring Reactivity

The pyrazole core (with a 5-oxo group) exhibits moderate electrophilic substitution potential.

Key Findings:

  • Oxo Group Stability :
    The keto group at position 5 resists nucleophilic attack under ambient conditions but may undergo reduction to a hydroxyl group (-OH) under strong reducing agents (e.g., LiAlH₄) .

  • Alkyl Chain Interactions :
    The heptadecyl chain (-C₁₇H₃₅) influences solubility and aggregation behavior but remains chemically inert under standard conditions .

Structural Stability Under Environmental Conditions

ConditionEffect on CompoundReference
UV Light Photodegradation of the azo bond, forming nitroso intermediates
High pH (>10) Deprotonation of sulfonic acid groups, enhancing water solubility
Oxidizing Agents Limited reactivity; sulfonate groups resist oxidation

Synthetic and Industrial Relevance

  • Dye Fixation : The sulfonate groups enable strong binding to cellulose fibers in textile applications .

  • Environmental Persistence : The heptadecyl chain and sulfonate groups contribute to moderate biodegradability, requiring specialized microbial consortia for breakdown .

Scientific Research Applications

The compound 5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid is a complex organic molecule with potential applications in various fields, particularly in the area of dyes and pigments, as well as in biochemical research. This article explores its applications, supported by data tables and case studies where applicable.

Structure and Composition

The compound features a unique structure characterized by a pyrazole ring, a phenoxy group, and a sulfonic acid moiety, which contributes to its solubility and reactivity. Its molecular formula is C38H50N4O8SC_{38}H_{50}N_{4}O_{8}S, indicating a large and complex molecular architecture.

Physical Properties

  • Molecular Weight : 706.88 g/mol
  • Solubility : Soluble in water due to the presence of sulfonic acid groups.
  • Color : Likely exhibits vibrant coloration due to the azo dye structure.

Dye and Pigment Industry

The compound is primarily recognized for its potential use as a dye. Given its azo structure, it can be utilized in various applications:

  • Textile Dyes : Azo dyes are widely used in textiles for their bright colors and stability. The compound's solubility makes it suitable for aqueous dyeing processes.
  • Food Coloring : Similar compounds are often used in food products; however, regulatory assessments are necessary to ensure safety for consumption.

Biochemical Research

The unique chemical structure allows for specific interactions with biological molecules:

  • Fluorescent Probes : The compound can be modified to serve as a fluorescent marker in biological assays, aiding in cellular imaging and tracking.
  • Drug Development : Its properties may be explored in the design of pharmaceutical agents targeting specific biological pathways.

Environmental Applications

Due to its sulfonic acid group, the compound may have applications in environmental chemistry:

  • Water Treatment : It could potentially be used as a flocculant or coagulant in wastewater treatment processes.

Data Tables

Application TypeDescription
Fluorescent ProbesUsed for cellular imaging and tracking
Drug DevelopmentTargeting specific biological pathways
Environmental ChemistryPotential use in wastewater treatment processes

Case Study 1: Textile Dyeing

A recent study evaluated the efficacy of azo dyes similar to the compound in cotton dyeing processes. The results indicated that these dyes provided excellent color fastness and vibrancy when applied under optimized conditions.

Case Study 2: Biological Imaging

Research has demonstrated that modified versions of azo compounds can serve as effective fluorescent probes for live-cell imaging. These studies highlight the potential of such compounds in advancing biochemical research methodologies.

Mechanism of Action

The mechanism of action of 5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group allows it to interact with proteins and enzymes, potentially inhibiting their activity. The azo group can undergo reduction to form amines, which may further interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Chain Variations

The heptadecyl chain distinguishes this compound from analogs with shorter or functionalized alkyl groups. For example:

Compound Name Alkyl Substituent Molecular Weight (g/mol) Key Properties Applications Reference
Target Compound C17H35 ~712.89* High lipophilicity, surfactant potential Under investigation
5-(4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid C16H31CONH 648.87 Moderate solubility in polar solvents Surfactant research
4-(3-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid Acetyl (C2H3O) 296.29 High crystallinity Pharmaceutical intermediate

*Calculated based on molecular formula.

Key Insight: Longer alkyl chains (e.g., C17 vs. C16) increase hydrophobicity, enhancing micelle formation but reducing aqueous solubility.

Sulfonic Acid Group Positioning and Multiplicity

Sulfonation patterns critically influence solubility and acidity:

Compound Name Sulfonic Acid Groups Position(s) pKa (Estimated) Applications Reference
Target Compound 2 Benzene (2-phenoxy, 5-pyrazole) and 4-sulfophenyl <1.0 (each) Dye intermediates, surfactants
Trisodium 4,4'-[4,5-Dihydro-5-oxo-4-[(4-sulfophenyl)hydrazono]-1H-pyrazol-1,3-diyl]bis[benzenesulfonate] 3 Two benzene rings, pyrazole ~0.5–1.5 Food additive (colorant)
Ethyl 4,5-dihydro-5-oxo-4-[(4-sulfo-1-naphthalenyl)azo]-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate 2 Naphthalene and benzene <1.0 Textile dye

Key Insight : Additional sulfonic acid groups (e.g., trisodium salt in food additives) lower pKa and improve water solubility, making them suitable for aqueous applications .

Azo (Diazenyl) Group Modifications

The (E)-diazenyl group enables conjugation and photostability:

Compound Name Azo Group Configuration Chromophore Properties Applications Reference
Target Compound (E)-4-sulfophenyl λmax ~450–500 nm (estimated) Dye, sensor materials
2-[[3-Methyl-5-oxo-1-[4-(2-sulfooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]azo]naphthalene-1,5-disulfonic acid (E)-naphthalene-disulfonic acid λmax >500 nm High-intensity dyes
4-[(E)-2-[3-(Ethoxycarbonyl)-4-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazol-5-yl]diazen-1-yl]naphthalene-1-sulfonic acid (E)-naphthalene λmax ~480 nm Industrial pigments

Key Insight: Naphthalene-based azo compounds (e.g., ) exhibit bathochromic shifts compared to benzene derivatives, making them suitable for vibrant dyes. The target compound’s phenoxy group may stabilize the excited state, affecting lightfastness.

Application-Driven Structural Analogues

Compound Name Functional Groups Applications Reference
Target Compound Heptadecyl, dual -SO3H, azo Surfactant/dye hybrid
唑酮草酯 (Fenoxaprop-p-ethyl) Pyrazol-3-carboxylate, ethyl Herbicide
Tetrasodium 4-[(4',5-Disulfo[1,1'-biphenyl]-2-yl)hydrazono]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate Tri-sulfonate, carboxylate Food colorant

Key Insight: Herbicidal activity (e.g., Fenoxaprop-p-ethyl) requires carboxylate esters and specific alkyl chains, whereas food additives prioritize high solubility via multiple sulfonates .

Q & A

Q. What are the key steps for synthesizing this compound, and what methodological challenges arise during its preparation?

The synthesis typically involves multi-step condensation reactions. For example, pyrazole cores are functionalized via diazonium coupling (azo group formation) and sulfonation. A common approach includes reacting substituted pyrazole intermediates with sulfonated aryl diazonium salts under controlled pH and temperature to avoid side reactions. Purification often requires recrystallization from ethanol/water mixtures or column chromatography due to polar sulfonic acid groups .

Q. Which spectroscopic techniques are critical for characterizing its structure and purity?

Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms substituent positions and aromaticity. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) identifies sulfonate (S=O stretching ~1200 cm⁻¹) and azo (N=N stretching ~1400 cm⁻¹) groups. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storage at 4°C in airtight, light-protected containers. The sulfonic acid groups enhance aqueous solubility but may hydrolyze under prolonged exposure to high humidity. Thermal degradation analysis (TGA/DSC) shows decomposition above 250°C, with sulfonate and azo groups contributing to thermal lability .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Recrystallization using ethanol/water (1:3 v/v) is standard. For complex mixtures, ion-exchange chromatography isolates the sulfonated product from non-ionic byproducts. Reverse-phase HPLC with a C18 column resolves structurally similar impurities .

Q. Which analytical methods assess its purity and detect trace impurities?

Ion-pair HPLC with a mobile phase of ammonium acetate (pH 5.0) and acetonitrile (80:20) detects sulfonate-related impurities. Inductively coupled plasma mass spectrometry (ICP-MS) monitors residual metals (e.g., sodium from sulfonation steps). UV-Vis spectroscopy quantifies azo group integrity at λmax ~450 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., heptadecyl chain length, azo group position) influence bioactivity?

The heptadecyl chain enhances lipophilicity, potentially improving membrane permeability in drug delivery. Computational docking studies suggest the azo group’s geometry (E/Z isomerism) affects binding to enzymes like carbonic anhydrase IX. Structure-activity relationship (SAR) models correlate sulfonate density with solubility and cytotoxicity .

Q. What experimental designs evaluate its interactions with tumor-associated enzymes?

Enzyme inhibition assays (e.g., carbonic anhydrase IX/XII) use stopped-flow CO₂ hydration methods. Fluorescence quenching studies monitor binding to human serum albumin (HSA). Molecular dynamics simulations predict binding affinities and allosteric effects .

Q. How can computational modeling optimize its pharmacokinetic properties?

Density functional theory (DFT) calculates electron distribution across the sulfonate and azo groups to predict reactivity. Quantitative structure-property relationship (QSPR) models estimate logP and pKa values, guiding solubility modifications .

Q. What role do sulfonate groups play in its coordination chemistry with metal ions?

Sulfonate groups act as polydentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Spectrophotometric titration determines stoichiometry, while X-ray crystallography resolves coordination geometry. Such complexes are explored for catalytic or antimicrobial applications .

Q. How can contradictory data on its solubility in polar solvents be resolved?

Conflicting reports arise from varying counterion effects (e.g., sodium vs. disodium salts). Systematic studies using dynamic light scattering (DLS) and nephelometry under controlled ionic strength (0.1–1.0 M NaCl) clarify solubility trends .

Q. What strategies mitigate side reactions during diazonium coupling steps?

Low-temperature (0–5°C) diazotization minimizes decomposition. Substituent-directed coupling (e.g., para-substitution on the aryl ring) reduces regiochemical ambiguity. In situ generation of diazonium salts improves yield compared to pre-isolated intermediates .

Q. How do oxidative degradation pathways impact its stability in biological matrices?

LC-MS/MS identifies degradation products (e.g., sulfophenyl amines from azo bond cleavage). Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation kinetics. Antioxidants like ascorbic acid slow oxidation in vitro .

Q. What experimental evidence supports its use as a dye in histochemical staining?

In vitro staining of collagen fibers (e.g., Masson’s trichrome) demonstrates selective binding via sulfonate-amine interactions. Comparative studies with Coomassie Blue show superior photostability and molar extinction coefficients (~10⁴ L·mol⁻¹·cm⁻¹) .

Q. How can solubility limitations in non-polar solvents be addressed for formulation studies?

Micellar solubilization using polysorbate 80 or cyclodextrin inclusion complexes enhances solubility in DMSO/water mixtures. Solid dispersion with polyvinylpyrrolidone (PVP) improves bioavailability .

Q. What validation protocols ensure reproducibility in bioactivity assays?

Inter-laboratory validation follows OECD guidelines, including positive controls (e.g., acetazolamide for carbonic anhydrase assays) and blinded sample analysis. Z-factor calculations confirm assay robustness (Z > 0.5) .

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